2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid
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Overview
Description
2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a fluorophenyl group attached to the furan ring enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the oxidation of furan derivatives. For instance, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce 2-furylacetic acid . This intermediate can then be further functionalized to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Silver nitrate, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid: A simpler furan derivative without the fluorophenyl group.
5-Formyl-2-furanylboronic acid: Another furan derivative with a boronic acid functional group.
Uniqueness
2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to simpler furan derivatives. This structural feature allows for more diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H9FO3 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C12H9FO3/c13-10-4-2-1-3-9(10)11-6-5-8(16-11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
XGJAWUBQCXWXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CC(=O)O)F |
Origin of Product |
United States |
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